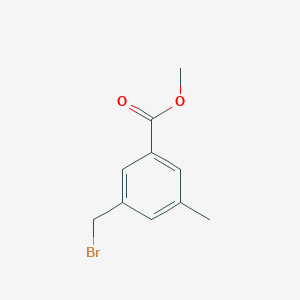

Methyl 3-(Bromomethyl)-5-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-(bromomethyl)-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYWLECAZBDCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598266 | |

| Record name | Methyl 3-(bromomethyl)-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120511-79-7 | |

| Record name | Methyl 3-(bromomethyl)-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 3-(Bromomethyl)-5-methylbenzoate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, and amines.

Oxidation Products: Carboxylic acids and aldehydes.

Reduction Products: Alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 3-(bromomethyl)-5-methylbenzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecular structure.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in synthesizing potential drug candidates. Its derivatives have shown promise in targeting cancer and infectious diseases due to their ability to modify biological pathways effectively. For instance, studies have indicated that compounds derived from this compound exhibit significant biological activity against specific cancer cell lines.

Biological Studies

The compound can also be employed in biological research to modify biomolecules for studying interactions and pathways within living organisms. By attaching to proteins or nucleic acids, it aids in elucidating mechanisms of action and biological responses.

Industrial Applications

This compound is used in producing specialty chemicals with tailored properties for various industrial applications. Its unique chemical structure allows it to be incorporated into materials that require specific functionalities, such as enhanced stability or reactivity.

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds Derived |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Pharmaceuticals, Agrochemicals |

| Medicinal Chemistry | Intermediate for drug synthesis targeting diseases | Anticancer agents |

| Biological Studies | Modifying biomolecules for pathway studies | Protein conjugates |

| Industrial Applications | Production of specialty chemicals with specific properties | Functionalized polymers |

Case Study 1: Anticancer Drug Development

A recent study investigated the synthesis of novel derivatives from this compound that demonstrated cytotoxic effects on various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development into anticancer therapies.

Case Study 2: Agrochemical Applications

Another research focused on utilizing this compound in developing agrochemicals aimed at pest control. The study revealed that derivatives exhibited effective insecticidal properties while maintaining low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of Methyl 3-(Bromomethyl)-5-methylbenzoate in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used . The molecular targets and pathways involved are specific to the type of reaction being carried out.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of substituents significantly influences reactivity and applications. Below is a comparison with analogous brominated benzoates:

Key Observations :

- Steric and Electronic Effects : The methyl group at C5 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., isopropyl in ), enhancing its reactivity in nucleophilic substitution reactions.

- Heteroatom Influence : Methyl 5-(bromomethyl)nicotinate (pyridine ring) exhibits distinct reactivity due to nitrogen’s electron-withdrawing effects, making it suitable for coordination chemistry .

- Halogen Diversity : Replacement of bromine with chlorine (as in Methyl 3-(bromomethyl)-5-chlorobenzoate) alters electrophilicity and stability, favoring applications in agrochemical synthesis .

Reactivity Trends :

Physicochemical Properties

A comparison of LogP and PSA values highlights solubility and bioavailability differences:

| Compound | LogP | PSA (Ų) | Molecular Weight | Reference |

|---|---|---|---|---|

| This compound | 2.68 | 26.30 | 243.10 | |

| Methyl 3-bromo-5-fluorobenzoate | 2.45 | 26.30 | 233.03 | |

| Methyl 3-bromo-5-(hydroxymethyl)benzoate | 1.92 | 46.53 | 245.05 |

Implications :

- Lipophilicity : The higher LogP of the target compound compared to fluorinated analogs suggests better membrane permeability, advantageous in drug design.

- Hydrogen Bonding : Hydroxymethyl derivatives (e.g., ) exhibit increased PSA due to -OH groups, enhancing aqueous solubility.

Biological Activity

Methyl 3-(bromomethyl)-5-methylbenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring with a bromomethyl group and a methyl group at specific positions. Its molecular formula is , with a molecular weight of approximately 229.1 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to alterations in metabolic pathways, impacting the efficacy and safety of various pharmaceuticals.

- Cellular Effects : Studies suggest that this compound may influence cellular signaling pathways, potentially affecting processes such as cell proliferation and differentiation. It has also been noted for its ability to induce oxidative stress through free radical generation, which can lead to cellular damage.

- Insecticidal Properties : Preliminary studies indicate that this compound may possess insecticidal properties, making it a candidate for use in agricultural applications. Its efficacy against specific pests has been documented, showing potential as an environmentally safe insecticide .

Enzyme Activity Modulation

A study conducted on the interaction of this compound with cytochrome P450 enzymes revealed significant modulation of enzyme activity. The compound was found to inhibit certain isoforms of cytochrome P450, leading to altered drug metabolism in vitro. This finding suggests potential implications for drug-drug interactions in clinical settings .

Insecticidal Efficacy

Research published in MDPI demonstrated that this compound exhibited notable toxicity against various insect species, including the two-spotted spider mite (Tetranychus urticae). Laboratory bioassays indicated that the compound reduced egg hatch rates significantly and caused high mortality rates among adult mites, suggesting its potential as a biopesticide .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(bromomethyl)-5-methylbenzoate | Bromomethyl group at the 2-position | Significant enzyme modulation; potential cytotoxicity |

| Methyl 4-(bromomethyl)benzoate | Bromine at the 4-position | Moderate insecticidal activity |

| Methyl 2-bromo-5-methoxybenzoate | Methoxy group instead of bromomethyl | Different reactivity; lower toxicity |

Q & A

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) due to lachrymatory and alkylating properties.

- Store below 4°C in amber vials to prevent degradation (analogous to 3-(Bromomethyl)-5-chlorobenzo[b]thiophene ).

- Emergency Measures : Follow first-aid protocols for brominated compounds (e.g., flush eyes with water for 15 minutes ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.